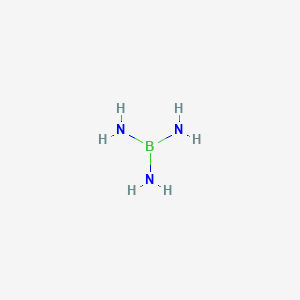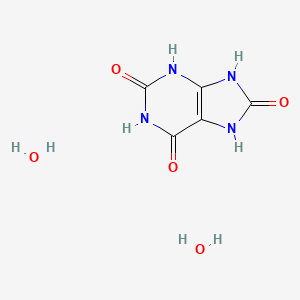
Uric acid dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uric acid dihydrate is a crystalline form of uric acid, a heterocyclic compound of carbon, nitrogen, oxygen, and hydrogen with the formula C₅H₄N₄O₃·2H₂O. It is a common biomineral found in human kidney stones and is known for its role in various biological and pathological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Uric acid dihydrate can be synthesized in the laboratory by dissolving uric acid in boiling distilled water and allowing it to crystallize under controlled conditions. The crystallization process is influenced by factors such as pH, temperature, and the presence of other ions .
Industrial Production Methods: Industrial production of this compound is not common due to its specific applications in research and medicine. it can be prepared using high-purity uric acid and controlled crystallization techniques to ensure the formation of the dihydrate form .
Analyse Des Réactions Chimiques
Types of Reactions: Uric acid dihydrate undergoes various chemical reactions, including:
Oxidation: Uric acid can be oxidized to allantoin by the enzyme uricase.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Uric acid can participate in substitution reactions, particularly in the presence of strong acids or bases
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acids and Bases: Hydrochloric acid, sodium hydroxide
Major Products Formed:
Allantoin: Formed from the oxidation of uric acid.
Urate Salts: Formed in the presence of bases
Applications De Recherche Scientifique
Uric acid dihydrate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of uric acid dihydrate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Uric acid acts as a strong reducing agent and antioxidant, protecting cells from oxidative damage.
Enzymatic Reactions: Uric acid is metabolized by the enzyme xanthine oxidase, which converts it to allantoin.
Inflammatory Pathways: Uric acid can activate inflammatory signaling pathways through direct contact with immune cell receptors and internalization by immune cells.
Comparaison Avec Des Composés Similaires
Anhydrous Uric Acid: The anhydrous form of uric acid, which lacks water molecules in its crystal structure.
Uric Acid Monohydrate: A rare form of uric acid that contains one water molecule per uric acid molecule.
Uniqueness: Uric acid dihydrate is unique due to its specific crystallization conditions and its role in the formation of kidney stones. It is more stable under certain physiological conditions compared to its anhydrous and monohydrate counterparts .
Propriétés
Numéro CAS |
18276-10-3 |
|---|---|
Formule moléculaire |
C5H8N4O5 |
Poids moléculaire |
204.14 g/mol |
Nom IUPAC |
7,9-dihydro-3H-purine-2,6,8-trione;dihydrate |
InChI |
InChI=1S/C5H4N4O3.2H2O/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;;/h(H4,6,7,8,9,10,11,12);2*1H2 |
Clé InChI |
OSFNTBWKQRIPCR-UHFFFAOYSA-N |
SMILES canonique |
C12=C(NC(=O)N1)NC(=O)NC2=O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


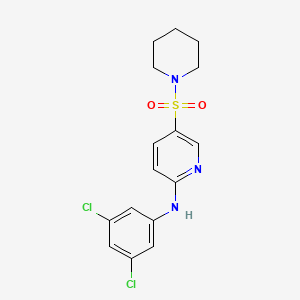
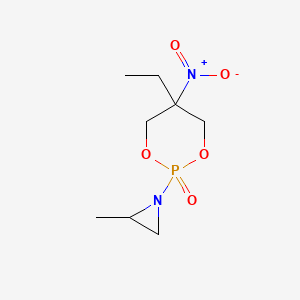
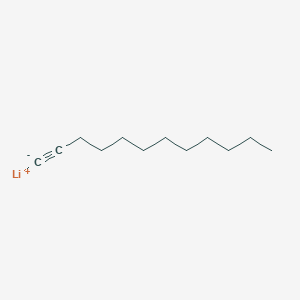
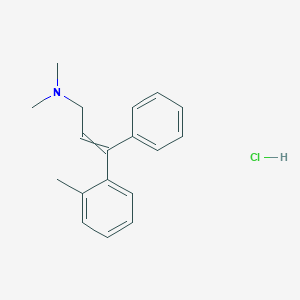
![3-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine](/img/structure/B14717399.png)

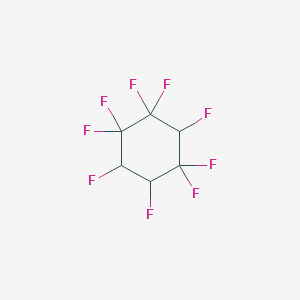
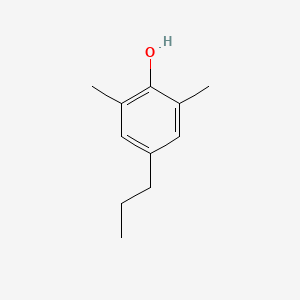
![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14717415.png)


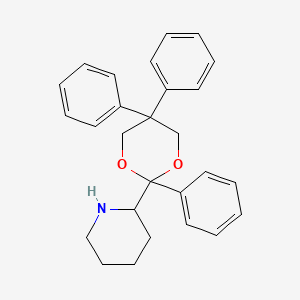
![N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide](/img/structure/B14717425.png)
